1,3-Bis(4-methylphenyl)-2-(3-methylthiophen-2-yl)imidazolidine
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Overview
Description
1,3-Bis(4-methylphenyl)-2-(3-methylthiophen-2-yl)imidazolidine is a synthetic organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of two 4-methylphenyl groups and a 3-methylthiophen-2-yl group attached to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methylphenyl)-2-(3-methylthiophen-2-yl)imidazolidine typically involves the reaction of 4-methylbenzaldehyde, 3-methylthiophene-2-carbaldehyde, and ethylenediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete formation of the imidazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-methylphenyl)-2-(3-methylthiophen-2-yl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsroom temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsroom temperature to 0°C.
Substitution: Various nucleophiles such as halides, amines; reaction conditionsroom temperature to 100°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazolidine derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
1,3-Bis(4-methylphenyl)-2-(3-methylthiophen-2-yl)imidazolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-methylphenyl)-2-(3-methylthiophen-2-yl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the imidazolidine ring and the thiophene group allows for specific interactions with biological macromolecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-methylphenyl)imidazolidine
- 1,3-Bis(4-methylphenyl)-2-phenylimidazolidine
- 1,3-Bis(4-methylphenyl)-2-(2-thienyl)imidazolidine
Uniqueness
1,3-Bis(4-methylphenyl)-2-(3-methylthiophen-2-yl)imidazolidine is unique due to the presence of the 3-methylthiophen-2-yl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H24N2S |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
1,3-bis(4-methylphenyl)-2-(3-methylthiophen-2-yl)imidazolidine |
InChI |
InChI=1S/C22H24N2S/c1-16-4-8-19(9-5-16)23-13-14-24(20-10-6-17(2)7-11-20)22(23)21-18(3)12-15-25-21/h4-12,15,22H,13-14H2,1-3H3 |
InChI Key |
BWPDUCIRDBECLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=C(C=CS3)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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